

Application Notes and Protocols for QM-FN-SO3 (Ammonium) in Confocal Microscopy

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Compound of Interest

Compound Name: QM-FN-SO3 (ammonium)

Cat. No.: B15137718

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Introduction

QM-FN-SO3 (ammonium) is a near-infrared (NIR) fluorescent probe characterized by its aggregation-induced emission (AIE) properties.^{[1][2][3]} This attribute makes it particularly well-suited for imaging specific biological aggregates with a high signal-to-noise ratio, as it is essentially non-emissive in its free state and fluoresces intensely upon binding to its target. A key application of QM-FN-SO3 is the in vitro, in situ, and in vivo detection and imaging of amyloid- β (A β) plaques, a primary hallmark of Alzheimer's disease.^{[1][4]} Its ability to penetrate the blood-brain barrier further enhances its utility for in vivo studies in animal models.^{[1][4]}

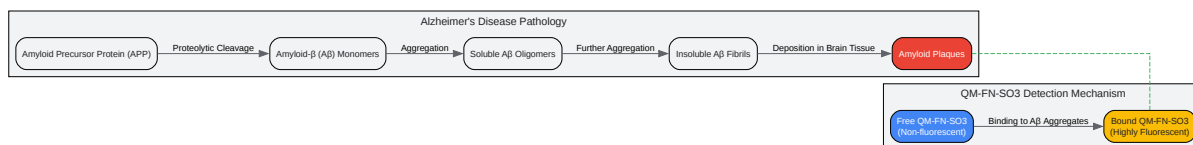
Physicochemical and Photophysical Properties

A summary of the key quantitative data for QM-FN-SO3 is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	564.65 g/mol	[1]
Formula	C ₂₉ H ₂₅ N ₄ O ₃ S ₂ .Na	[1]
Purity	≥95% (HPLC)	[1]
Excitation Maximum (λ _{ex})	488 nm	[1]
Emission Maximum (λ _{em})	680 nm	[1]
Stokes Shift	170 nm	[1]
Solubility	≤ 50 mM in DMSO, ≤ 20 mM in water	
Storage	Store at -20°C	[1]

Signaling Pathway and Mechanism of Action

The primary application of QM-FN-SO₃ revolves around the detection of amyloid-β plaque formation, a central aspect of the pathology of Alzheimer's disease. The probe's mechanism of action is based on its AIE properties. In its free, unbound state in aqueous environments, the probe's fluorescence is quenched. Upon binding to the aggregated amyloid-β fibrils that constitute the plaques, the intramolecular rotation of the probe is restricted, leading to a significant enhancement of its fluorescence emission.



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Mechanism of QM-FN-SO3 in detecting amyloid- β plaques.

Experimental Protocols

The following are generalized protocols for the use of QM-FN-SO3 in confocal microscopy for the detection of amyloid- β plaques. Researchers should optimize these protocols for their specific experimental conditions.

Preparation of QM-FN-SO3 Stock Solution

- **Reconstitution:** Based on the molecular weight of 564.65 g/mol, prepare a stock solution of QM-FN-SO3 in high-quality, anhydrous DMSO to a concentration of 1-10 mM. For example, to prepare a 10 mM stock solution, dissolve 5.65 mg of QM-FN-SO3 in 1 mL of DMSO.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[\[1\]](#)

In Vitro Staining of Amyloid- β Aggregates

This protocol is suitable for staining pre-formed amyloid- β fibrils in solution.

- **Incubation:** In a microplate or similar vessel, add QM-FN-SO3 to the solution containing amyloid- β aggregates to a final concentration of 1-5 μ M.
- **Incubation Time:** Incubate the mixture for 10-30 minutes at room temperature, protected from light.
- **Imaging:** Measure the fluorescence using a plate reader or a confocal microscope with excitation at 488 nm and emission collection centered around 680 nm.[\[1\]](#)

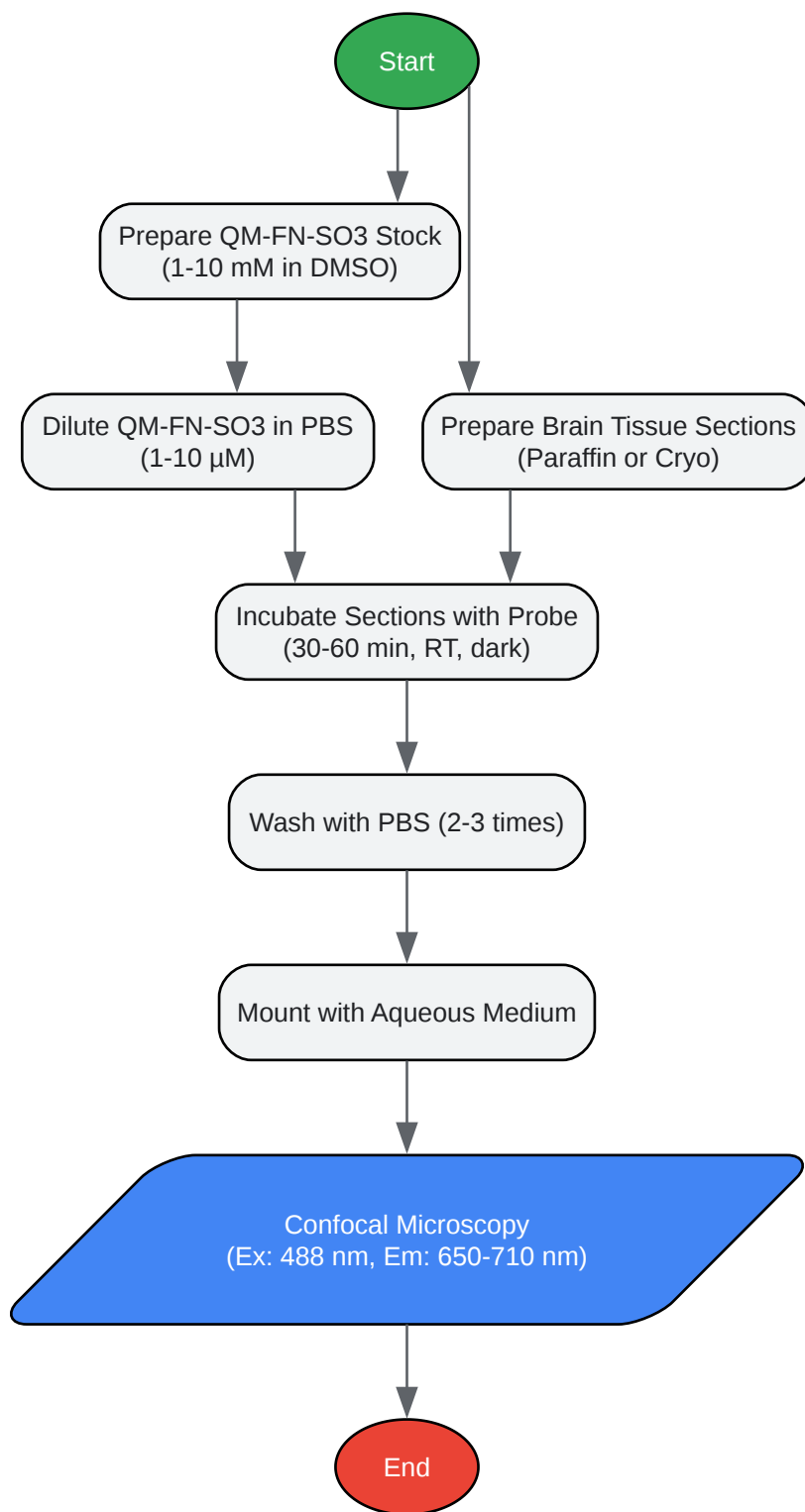
Staining of Amyloid- β Plaques in Brain Tissue Sections (Ex Vivo)

This protocol is for staining fixed brain tissue sections from transgenic mouse models of Alzheimer's disease or human post-mortem tissue.

- **Tissue Preparation:** Deparaffinize and rehydrate formalin-fixed, paraffin-embedded brain sections according to standard histological procedures. For cryosections, bring the slides to

room temperature.

- Staining Solution Preparation: Dilute the QM-FN-SO3 stock solution in a suitable buffer (e.g., PBS) to a final concentration of 1-10 μ M.
- Staining: Cover the tissue section with the staining solution and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
- Washing: Gently wash the sections two to three times with PBS to remove unbound probe.
- Mounting: Mount the coverslip using an aqueous mounting medium.
- Confocal Imaging: Image the stained sections using a confocal microscope. Set the excitation wavelength to 488 nm and the emission detection window to 650-710 nm to capture the fluorescence from QM-FN-SO3 bound to amyloid plaques.



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Workflow for ex vivo staining of amyloid-β plaques.

In Vivo Imaging of Amyloid-β Plaques in Living Mice

This protocol is for the non-invasive imaging of amyloid plaques in transgenic mouse models of Alzheimer's disease.

- **Probe Administration:** Administer QM-FN-SO3 to the mouse via intravenous (tail vein) injection. A typical dose may range from 2-10 mg/kg body weight, dissolved in a biocompatible vehicle (e.g., PBS with a small percentage of DMSO and a surfactant like Tween 80).
- **Uptake and Distribution:** Allow the probe to circulate and penetrate the blood-brain barrier. Optimal imaging times can vary, but significant signal in the brain can often be detected within 20-60 minutes post-injection.^[5]
- **Anesthesia and Imaging:** Anesthetize the mouse and secure it on the stage of a two-photon or confocal microscope equipped for small animal imaging.
- **Image Acquisition:** Acquire images of the brain through a thinned skull or a cranial window. Use an appropriate laser line for excitation (e.g., 900-950 nm for two-photon excitation, which corresponds to the one-photon absorption at 488 nm) and collect the emission in the near-infrared spectrum (e.g., 650-710 nm).

Data Interpretation and Troubleshooting

- **High Background:** If high background fluorescence is observed, ensure that the washing steps in the ex vivo protocol are thorough. For in vivo imaging, optimizing the dose and the time between injection and imaging can help improve the signal-to-noise ratio.
- **No Signal:** Confirm the presence of amyloid plaques in the tissue using other methods like immunohistochemistry with an anti-A β antibody. Ensure the QM-FN-SO3 probe has been stored correctly and that the imaging settings (laser power, detector gain) are appropriate.
- **Phototoxicity/Photobleaching:** While AIE probes are generally photostable, it is always good practice to minimize light exposure to the sample by using the lowest possible laser power and fastest scan speeds that provide an adequate signal.

Conclusion

QM-FN-SO3 is a powerful and highly specific probe for the detection of amyloid- β plaques using confocal and in vivo microscopy. Its favorable photophysical properties, including a large Stokes shift and aggregation-induced emission, provide a high signal-to-noise ratio, making it an excellent tool for researchers in the field of neurodegenerative diseases and drug development. The protocols provided here serve as a starting point for the successful application of QM-FN-SO3 in your research.

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